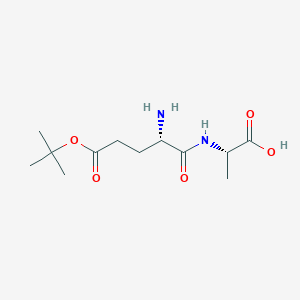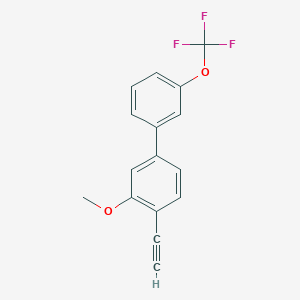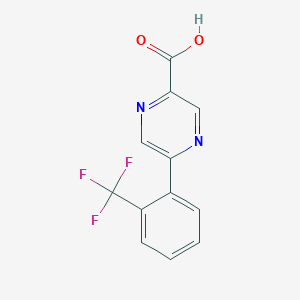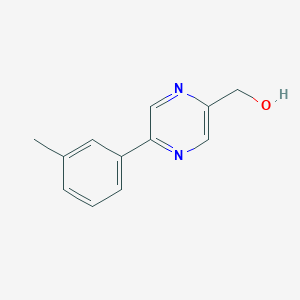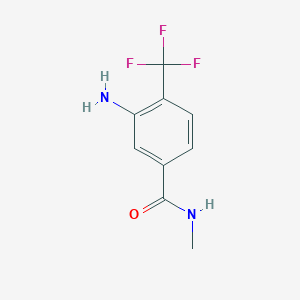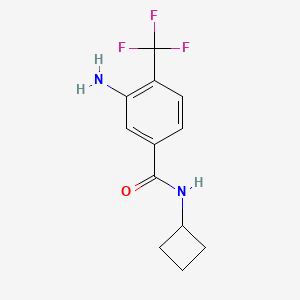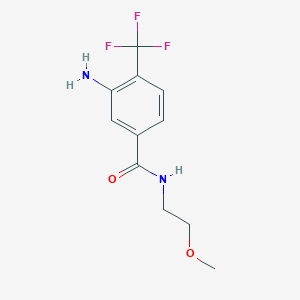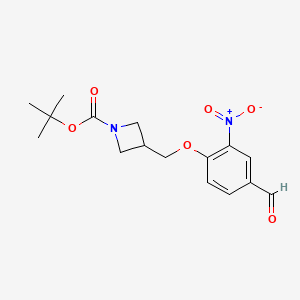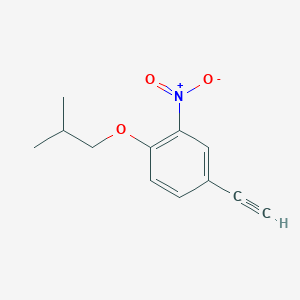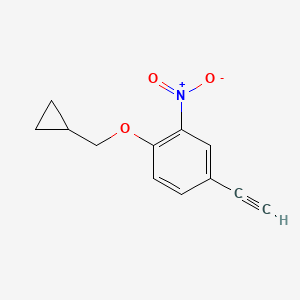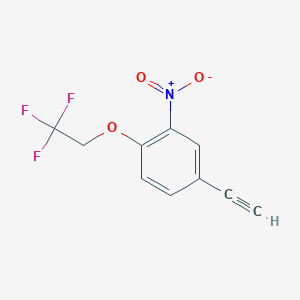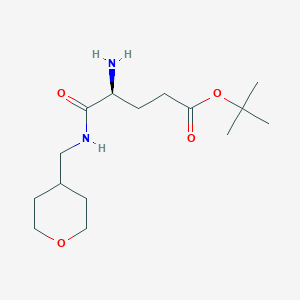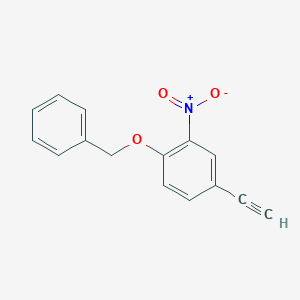
1-(Benzyloxy)-4-ethynyl-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-4-ethynyl-2-nitrobenzene is an organic compound that features a benzene ring substituted with a benzyloxy group, an ethynyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-ethynyl-2-nitrobenzene typically involves multiple steps:
Bromination: The starting material, 4-nitrophenol, undergoes bromination to introduce a bromine atom at the para position relative to the nitro group.
Benzyloxy Protection: The hydroxyl group of the brominated product is protected by converting it into a benzyloxy ether using benzyl bromide and a base such as potassium carbonate.
Sonogashira Coupling: The protected intermediate is then subjected to a Sonogashira coupling reaction with an ethynyl reagent, such as trimethylsilylacetylene, in the presence of a palladium catalyst and a copper co-catalyst.
Deprotection: Finally, the trimethylsilyl group is removed under mild acidic conditions to yield the desired this compound.
Industrial Production Methods: While the above synthetic route is suitable for laboratory-scale preparation, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-4-ethynyl-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Major Products:
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of 1-(Benzyloxy)-4-ethynyl-2-aminobenzene.
Substitution: Formation of various substituted benzenes depending on the nucleophile used.
Scientific Research Applications
1-(Benzyloxy)-4-ethynyl-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a probe in biochemical assays due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-ethynyl-2-nitrobenzene is largely dependent on its functional groups:
Nitro Group: The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, leading to antimicrobial or anticancer effects.
Ethynyl Group: The ethynyl group can participate in click chemistry reactions, facilitating the conjugation of the compound to various biomolecules.
Benzyloxy Group: The benzyloxy group can be cleaved under specific conditions, releasing the active phenol derivative.
Comparison with Similar Compounds
1-(Benzyloxy)-4-ethynylbenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-(Benzyloxy)-2-nitrobenzene: Lacks the ethynyl group, reducing its utility in click chemistry applications.
4-Ethynyl-2-nitroaniline: Lacks the benzyloxy group, affecting its solubility and reactivity.
Uniqueness: 1-(Benzyloxy)-4-ethynyl-2-nitrobenzene is unique due to the presence of all three functional groups (benzyloxy, ethynyl, and nitro), which confer a combination of reactivity and versatility not found in the similar compounds listed above.
Properties
IUPAC Name |
4-ethynyl-2-nitro-1-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-2-12-8-9-15(14(10-12)16(17)18)19-11-13-6-4-3-5-7-13/h1,3-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBGHKKLJRPBLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
